Stereospecific Clearance Advantage: (+)-Misonidazole vs. (−)-Misonidazole in Human Pharmacokinetics
In a direct head-to-head study of nine healthy subjects receiving a single oral dose of racemic misonidazole (1.0 g/m²), the mean clearance of (+)-misonidazole was 14% greater than that of (−)-misonidazole, and the mean volume of distribution was slightly greater (3%) for the (+)-enantiomer [1]. Following enzyme induction with phenytoin (three subjects) or phenobarbital (two subjects), clearance increased for both enantiomers, but the increase was disproportionately greater for (+)-misonidazole [1]. The authors concluded that preferential use of (+)-misonidazole together with induction of metabolism may reduce the neurotoxicity associated with racemic misonidazole [1].
| Evidence Dimension | Systemic clearance of enantiomers following oral racemic misonidazole |
|---|---|
| Target Compound Data | (+)-Misonidazole: mean clearance 14% greater than (−)-enantiomer; volume of distribution 3% greater than (−)-enantiomer |
| Comparator Or Baseline | (−)-Misonidazole: lower clearance; smaller volume of distribution |
| Quantified Difference | 14% higher clearance for (+)- vs. (−)-misonidazole; disproportionate clearance enhancement under enzyme induction |
| Conditions | Nine healthy subjects; single oral dose of racemic misonidazole at 1.0 g/m²; enzyme induction subgroups with phenytoin (n=3) or phenobarbital (n=2) |
Why This Matters
The 14% higher clearance of the (R)-enantiomer directly impacts dosing strategies and cumulative drug exposure calculations in preclinical models, making isolated (R)-misonidazole the enantiomer of choice when reduced systemic burden or accelerated elimination is desired.
- [1] Williams KM. Kinetics of misonidazole enantiomers. Clin Pharmacol Ther. 1984 Dec;36(6):817-23. doi:10.1038/clpt.1984.262. PMID: 6499361. View Source
